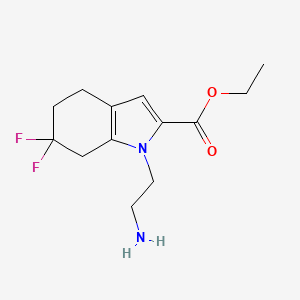

Ethyl 1-(2-Aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a tetrahydroindole core with two fluorine atoms at the 6-position and a 2-aminoethyl substituent at the 1-position. Its structural features, including the electron-withdrawing difluoro group and the basic aminoethyl side chain, may influence solubility, stability, and receptor-binding properties.

Properties

IUPAC Name |

ethyl 1-(2-aminoethyl)-6,6-difluoro-5,7-dihydro-4H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O2/c1-2-19-12(18)10-7-9-3-4-13(14,15)8-11(9)17(10)6-5-16/h7H,2-6,8,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLLCBWFVLZSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CCN)CC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121399 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433990-13-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433990-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a tetrahydroindole core with difluoromethyl and aminoethyl substituents that may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds structurally similar to Ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibit significant antitumor properties. For instance:

- Case Study : A study demonstrated that derivatives of tetrahydroindoles showed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the mitochondrial pathway .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties.

- Research Findings : In vivo studies indicated that tetrahydroindole derivatives could protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests a potential application in neurodegenerative diseases .

The biological activity of Ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is likely mediated through several mechanisms:

- G Protein-Coupled Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell survival and proliferation .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration. For example, inhibition of certain kinases has been linked to reduced tumor growth .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibit antidepressant properties. A study highlighted how modifications in the indole structure can enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies have shown that it can mitigate neuronal cell death induced by oxidative stress, providing a basis for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Analgesic Properties

Ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has also been explored for analgesic applications. Preclinical trials demonstrated its ability to reduce pain responses in animal models, indicating its potential as a non-opioid pain management alternative .

Pharmacology

Receptor Modulation

The compound acts as a modulator of various neurotransmitter receptors. Its interaction with the serotonin and norepinephrine transporters has been documented, suggesting its role in enhancing neurotransmitter availability in the synaptic cleft . This mechanism underlines its potential as an antidepressant and anxiolytic agent.

Antitumor Activity

Recent studies have identified ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate as having antitumor properties. It has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation . This aspect opens avenues for further research into its application in cancer therapy.

Organic Synthesis

Building Block for Drug Development

In synthetic organic chemistry, ethyl 1-(2-aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its difluoro-substituted indole structure allows chemists to create derivatives with tailored biological activities .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives through various chemical reactions such as alkylation and acylation. These derivatives may possess enhanced pharmacological profiles or novel therapeutic effects .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Scaffolds

Ethyl 3-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Key Differences: Replaces the 1-(2-aminoethyl) group with a 3-bromo substituent .

- The absence of the aminoethyl chain reduces basicity and hydrogen-bonding capacity.

Ethyl-5-fluoroindole-2-carboxylate Derivatives

- Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .

- Key Differences: The 5-fluoro substituent (vs. 6,6-difluoro) and carboxamide group (vs.

- Pharmacological Relevance : Carboxamide derivatives exhibit higher receptor affinity due to improved hydrogen-bonding interactions, as seen in their use as H3-receptor antagonists .

Role of Aminoethyl Substituents

Thiazolyl-Aminoethyl Piperazine Derivatives

- Example: 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine .

- Comparison: The aminoethyl group enhances potency as an H3-receptor antagonist, with pA2 values reaching 8.27 for optimized derivatives .

- Structural Insight: Chain elongation and N-methylation of the aminoethyl group modulate activity, suggesting that the target compound’s aminoethyl chain may similarly influence receptor interactions.

Sumatriptan Derivatives

- Example: [3-(2-Aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide .

- Pharmacological Context: Aminoethylindole derivatives are clinically used in migraine treatment, highlighting the pharmacological relevance of this substituent in enhancing bioavailability and target engagement.

Impact of Fluorination

- 6,6-Difluoro vs. Fluorine at the 5-position (as in ) directs electrophilic substitution reactions, whereas 6,6-difluoro groups may sterically hinder certain synthetic modifications.

Research Findings and Implications

- Synthetic Flexibility : The ethyl carboxylate group in the target compound allows for derivatization into amides or esters, similar to , where carboxamides showed enhanced activity .

- Pharmacological Potential: The aminoethyl group’s basicity and hydrogen-bonding capacity align with trends in H3 antagonists (e.g., pA2 improvements in ) .

- Fluorine Effects: The 6,6-difluoro configuration may improve metabolic stability compared to non-fluorinated analogs, a critical factor in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 1-(2-Aminoethyl)-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization and fluorination. For example, analogous indole carboxylates are synthesized via condensation of 2-aminothiazole derivatives with formyl-indole intermediates under reflux in acetic acid . Sodium ethoxide in DMSO or DMF is often used as a base for esterification or amidation steps, with yields influenced by reaction time (e.g., 6–50 hours) and temperature (150–190°C) . For fluorinated analogs, hexafluorobenzene derivatives can serve as precursors, followed by alkylation and functionalization .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. The software enables precise determination of bond lengths, angles, and fluorine substitution patterns . ORTEP-III or WinGX can visualize hydrogen-bonding networks and molecular packing, critical for confirming the 6,6-difluoro configuration . Validation tools like PLATON or CCDC checks ensure data reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for structurally similar indole derivatives?

- Methodological Answer : Discrepancies in antagonistic activity (e.g., pA2 values) between thiazol-4-yl and thiazol-5-yl analogs () can arise from steric or electronic effects. Computational modeling (e.g., DFT for electron density analysis) and SAR studies are used to compare substituent positions. For example:

| Substituent Position | Alkyl Chain Length | pA2 Value |

|---|---|---|

| Thiazol-4-yl | 1–3 methylene | 5.65–7.76 |

| Thiazol-5-yl | 3 methylene | 8.27 |

| Elongating the chain in thiazol-5-yl derivatives maximizes activity due to enhanced hydrophobic interactions . |

Q. How do hydrogen-bonding patterns in the solid state affect the compound’s stability and solubility?

- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies recurring motifs like rings or chains, which stabilize crystal lattices . For fluorinated indoles, C–F···H–N interactions dominate, reducing solubility in polar solvents. Solubility can be modulated by introducing hydrophilic groups (e.g., carboxylates) or co-crystallizing with cyclodextrins.

Q. What challenges arise in refining crystallographic data for fluorinated indole derivatives?

- Methodological Answer : Fluorine’s high electron density causes anomalous scattering, requiring high-resolution data (≤1.0 Å) and careful treatment of disorder. SHELXL’s restraints (e.g., DFIX for F–C bond lengths) mitigate overfitting . Twinning, common in fluorine-rich crystals, is addressed using TWIN/BASF commands in refinement pipelines .

Data-Driven Analysis

Q. How do synthetic impurities impact biological activity, and what analytical methods detect them?

- Methodological Answer : Residual solvents (e.g., DMSO) or unreacted intermediates (e.g., 3-formyl-indole) can reduce potency. LC-MS and -NMR identify impurities at ≤0.1% levels. For example:

- LC-MS : Monitors molecular ion peaks () for byproducts.

- NMR : -NMR detects fluorinated impurities via distinct chemical shifts (−120 to −140 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.